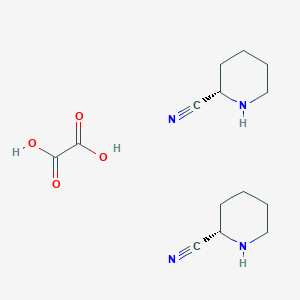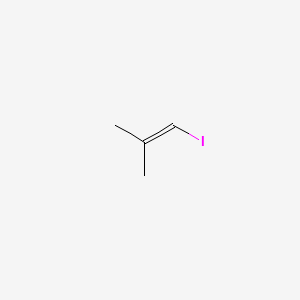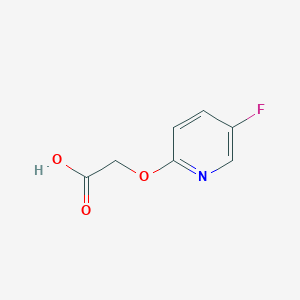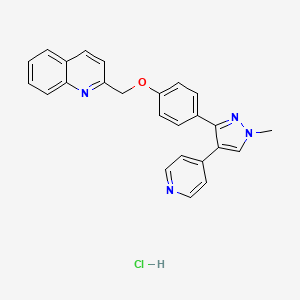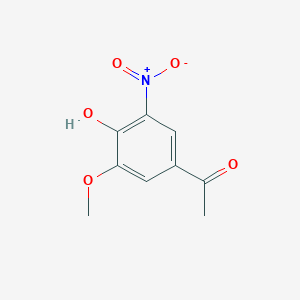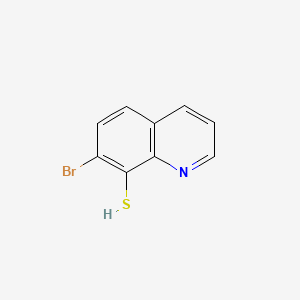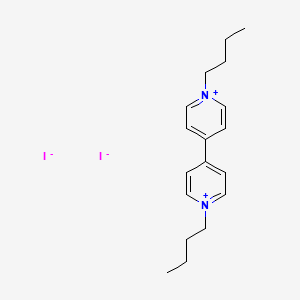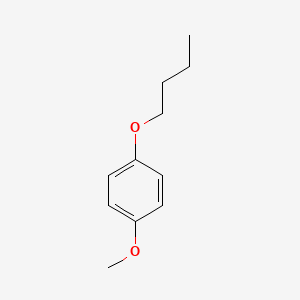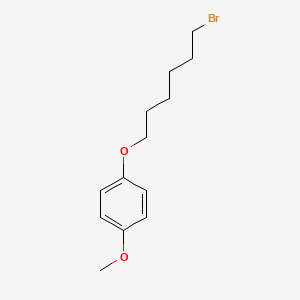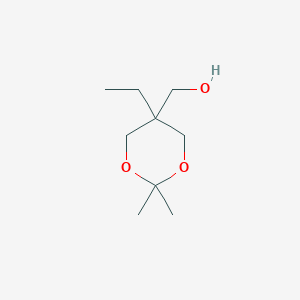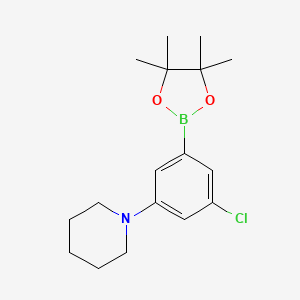
3-Chloro-5-piperidinophenylboronic acid, pinacol ester
Descripción general
Descripción
3-Chloro-5-piperidinophenylboronic acid, pinacol ester is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including the Suzuki–Miyaura coupling .
Synthesis Analysis
The synthesis of pinacol boronic esters, including 3-Chloro-5-piperidinophenylboronic acid, pinacol ester, involves a process known as protodeboronation . Protodeboronation is a radical approach that is not well developed . It involves the removal of a boron group from the boronic ester . This process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
Pinacol boronic esters, including 3-Chloro-5-piperidinophenylboronic acid, pinacol ester, are involved in various chemical reactions . One of the most important applications is the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación
Solubility Characteristics
3-Chloro-5-piperidinophenylboronic acid, pinacol ester, demonstrates varying solubilities in different organic solvents. Research by Leszczyński, Hofman, and Sporzyński (2020) found that pinacol ester and azaester show better solubility than their parent acid in all tested solvents, including chloroform and hydrocarbons. These solubility properties are important for applications in organic synthesis and pharmaceutical research (Leszczyński, Hofman, & Sporzyński, 2020).
Phosphorescence Properties
Arylboronic esters, including phenylboronic acid pinacol ester, exhibit unique phosphorescence properties in solid states at room temperature. Shoji et al. (2017) revealed that these esters can be phosphorescent without heavy atoms or carbonyl groups, which challenges the conventional understanding of phosphorescent organic molecules. This finding has implications for the development of new phosphorescent materials (Shoji et al., 2017).
Catalysis and Polymerization
In catalysis and polymer synthesis, arylboronic esters are versatile. For instance, Takagi, Takahashi, Ishiyama, and Miyaura (2002) described the synthesis of alkenylboronic acid pinacol esters via palladium-catalyzed cross-coupling reactions. These reactions are essential for creating complex organic molecules and polymers (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).
Applications in Organic Synthesis
3-Chloro-5-piperidinophenylboronic acid, pinacol ester, is used in various organic synthesis processes. For example, the compound has been utilized in Suzuki coupling reactions to prepare diverse organic compounds, as demonstrated in studies by Occhiato, Lo Galbo, and Guarna (2005) and Chaumeil, Drian, and Defoin (2002) (Occhiato, Lo Galbo, & Guarna, 2005)(Chaumeil, Drian, & Defoin, 2002).
Hydrolysis Susceptibility
The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH is an important consideration in drug design and delivery. Achilli, Ciana, Fagnoni, Balduini, and Minetti (2013) found that these compounds are marginally stable in water, with hydrolysis kinetics dependent on the substituents in the aromatic ring. This research is crucial for the development of boron-carriers in neutron capture therapy (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).
Propiedades
IUPAC Name |
1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO2/c1-16(2)17(3,4)22-18(21-16)13-10-14(19)12-15(11-13)20-8-6-5-7-9-20/h10-12H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJSBMJOWHZUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701136403 | |
| Record name | Piperidine, 1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701136403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-piperidinophenylboronic acid, pinacol ester | |
CAS RN |
2096334-12-0 | |
| Record name | Piperidine, 1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701136403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



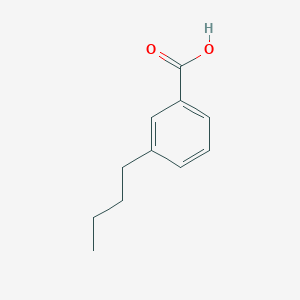
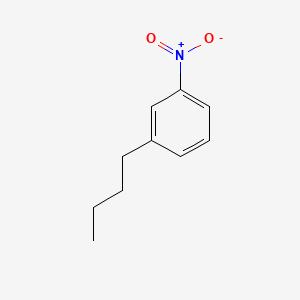
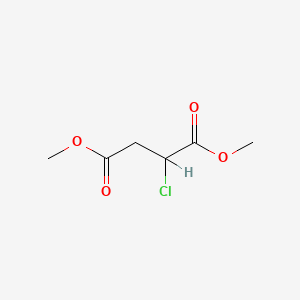
![5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde](/img/structure/B3049448.png)
